molecular formula C12H22N2O3 B7965300 2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester

2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester

Cat. No.: B7965300
M. Wt: 242.31 g/mol
InChI Key: BRIJNHUSRLRLQO-UHFFFAOYSA-N
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Description

2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester is a complex organic compound belonging to the spiro compound family. Spiro compounds are characterized by their unique fused ring structures, which often exhibit interesting chemical and biological properties. This particular compound features a spirocyclic framework with oxygen and nitrogen atoms incorporated into its structure, making it a valuable target for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing the necessary functional groups. For example, a key step might involve the formation of a spirocyclic ring system through intramolecular cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes. These processes would be optimized for efficiency and yield, often using advanced techniques such as flow chemistry or continuous processing to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in research or industrial applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology

In biological research, 2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester can be employed in the study of enzyme inhibitors or as a tool for probing biological pathways. Its interactions with various biomolecules can provide insights into cellular processes and disease mechanisms.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. Its structural features may make it suitable for targeting specific receptors or enzymes involved in disease states, leading to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, where its unique properties can enhance the performance and durability of the final products.

Mechanism of Action

The mechanism by which 2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signaling cascades or metabolic processes that are crucial for cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-2,8-diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester

  • 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid

  • 1,9-diazaspiro[5.5]undecane derivatives

Uniqueness

2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester stands out due to its specific arrangement of oxygen and nitrogen atoms within its spirocyclic structure. This arrangement can lead to unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-5-13-8-12(14)4-7-16-9-12/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIJNHUSRLRLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC12CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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